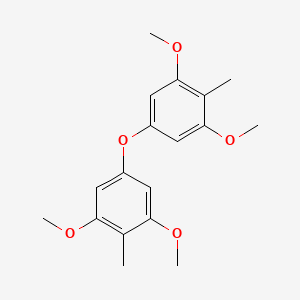![molecular formula C34H22O4S2 B14404518 1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} CAS No. 84306-68-3](/img/structure/B14404518.png)
1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} is an organic compound characterized by its complex structure, which includes phenylsulfanyl and phenyl groups attached to an ethane-1,2-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dibromobenzene with phenylsulfanylphenylacetylene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
化学反応の分析
Types of Reactions
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the phenylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also induce oxidative stress in cells, leading to apoptosis or other cellular responses.
類似化合物との比較
Similar Compounds
1,3-Diacetylbenzene: Similar structure but lacks the phenylsulfanyl groups.
1,4-Diacetylbenzene: Similar structure with acetyl groups in the para position.
1,3-Phenylenebismaleimide: Contains maleimide groups instead of phenylsulfanyl groups.
Uniqueness
1,1’-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione} is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity. These groups can participate in specific interactions and reactions that are not possible with similar compounds lacking these functional groups.
特性
CAS番号 |
84306-68-3 |
|---|---|
分子式 |
C34H22O4S2 |
分子量 |
558.7 g/mol |
IUPAC名 |
1-[3-[2-oxo-2-(4-phenylsulfanylphenyl)acetyl]phenyl]-2-(4-phenylsulfanylphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C34H22O4S2/c35-31(23-14-18-29(19-15-23)39-27-10-3-1-4-11-27)33(37)25-8-7-9-26(22-25)34(38)32(36)24-16-20-30(21-17-24)40-28-12-5-2-6-13-28/h1-22H |
InChIキー |
SCWFNGSGZIWJHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C(=O)C3=CC(=CC=C3)C(=O)C(=O)C4=CC=C(C=C4)SC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



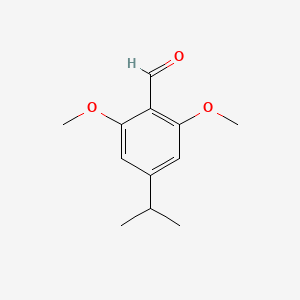

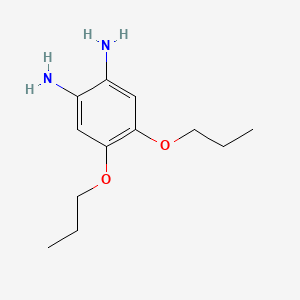
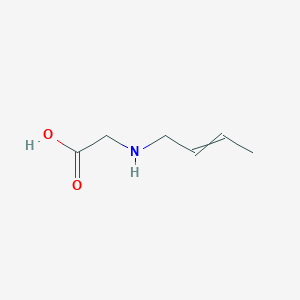

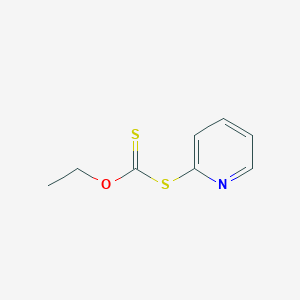
![5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne](/img/structure/B14404467.png)
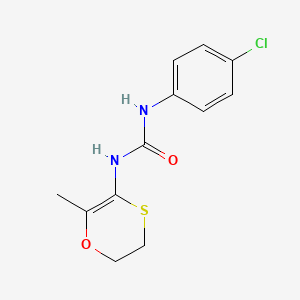
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
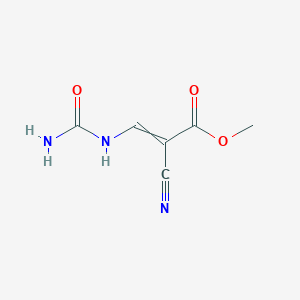
![(NE)-N-[3-(pyridin-2-ylmethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14404496.png)
